2,3,4-Trifluorobenzoyl chloride
Overview
Description
2,3,4-Trifluorobenzoyl chloride is an organic compound with the molecular formula C7H2ClF3O. It is a derivative of benzoyl chloride where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 3, and 4 positions. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses .
Mechanism of Action
Target of Action
2,3,4-Trifluorobenzoyl chloride is a chemical compound used in the synthesis of various pharmaceuticals . The primary targets of this compound are often other organic molecules in a reaction mixture, where it acts as an acylating agent .
Mode of Action
As an acylating agent, this compound can donate its acyl group (2,3,4-Trifluorobenzoyl) to other molecules in a chemical reaction . This can result in the formation of new covalent bonds and the generation of new compounds .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the nature of the reaction and the other reactants involved. For example, it has been used in the synthesis of Levofloxacin, a fluoroquinolone antibiotic . In this context, the compound would be involved in the biochemical pathways related to the synthesis and action of Levofloxacin .
Result of Action
The result of this compound’s action is the formation of new compounds through acylation reactions . For instance, in the synthesis of Levofloxacin, it contributes to the formation of the final active molecule .
Action Environment
The action of this compound is influenced by various environmental factors such as temperature, pH, and the presence of other reactants . It is a combustible liquid and may be corrosive to metals . Therefore, it should be handled with care, stored in a cool, well-ventilated place, and kept away from heat, sparks, open flames, and hot surfaces .
Biochemical Analysis
Biochemical Properties
It is known that this compound is a reagent used in the preparation of Levofloxacin , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in the synthesis of this antibiotic.
Cellular Effects
Given its role as a reagent in the synthesis of Levofloxacin , it may influence cell function indirectly through the action of this antibiotic.
Molecular Mechanism
It is known to be a reagent in the synthesis of Levofloxacin , suggesting that it may exert its effects at the molecular level through the action of this antibiotic.
Temporal Effects in Laboratory Settings
It is known to be a reagent in the synthesis of Levofloxacin , suggesting that its effects may change over time as it is consumed in this reaction.
Dosage Effects in Animal Models
Given its role as a reagent in the synthesis of Levofloxacin , it may have indirect effects at high doses through the action of this antibiotic.
Metabolic Pathways
Given its role as a reagent in the synthesis of Levofloxacin , it may interact with enzymes or cofactors involved in this process.
Transport and Distribution
Given its role as a reagent in the synthesis of Levofloxacin , it may be transported and distributed in a manner that facilitates this reaction.
Subcellular Localization
Given its role as a reagent in the synthesis of Levofloxacin , it may be localized in a manner that facilitates this reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4-Trifluorobenzoyl chloride can be synthesized through the chlorination of 2,3,4-trifluorobenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified by distillation .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and distillation units to ensure high purity and yield. Safety measures are strictly adhered to due to the corrosive nature of the reagents and the product .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trifluorobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,3,4-trifluorobenzoic acid.
Reduction: It can be reduced to 2,3,4-trifluorobenzaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or other hydride donors are employed.
Major Products Formed:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
2,3,4-Trifluorobenzoic Acid: Formed from hydrolysis.
2,3,4-Trifluorobenzaldehyde: Formed from reduction.
Scientific Research Applications
2,3,4-Trifluorobenzoyl chloride is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It is an intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as levofloxacin, a broad-spectrum antibiotic.
Industry: It is employed in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
2,4,5-Trifluorobenzoyl Chloride: Similar structure but with fluorine atoms at the 2, 4, and 5 positions.
2,3,4,5-Tetrafluorobenzoyl Chloride: Contains four fluorine atoms on the benzene ring.
2,3,5-Trifluorobenzoyl Chloride: Fluorine atoms at the 2, 3, and 5 positions.
Uniqueness: 2,3,4-Trifluorobenzoyl chloride is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and the properties of the derivatives formed. The electron-withdrawing effect of the fluorine atoms enhances the compound’s reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2,3,4-trifluorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3O/c8-7(12)3-1-2-4(9)6(11)5(3)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRQXCFBZGIRGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)Cl)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370083 | |
Record name | 2,3,4-Trifluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157373-08-5 | |
Record name | 2,3,4-Trifluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4-Trifluorobenzoyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,3,4-trifluorobenzoyl chloride in the synthesis of cobimetinib?
A1: this compound acts as an acylating agent in the synthesis of cobimetinib []. It reacts with 3-hydroxy-3-[(2S)-N-Boc-2-piperidyl]-azetidine through an amidation reaction. This step is crucial for introducing the 2,3,4-trifluorophenyl moiety, which ultimately becomes part of the cobimetinib structure.
Q2: Are there alternative reagents to this compound for this specific reaction step in cobimetinib synthesis?
A2: While the provided research paper [] focuses solely on using this compound, exploring alternative acylating agents with similar reactivity could be a potential area of further research. Investigating alternative reagents might offer advantages such as improved yields, reduced costs, or different reactivity profiles.
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